Vildagliptin
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Overview
Description
Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves several key steps:
Acylation Reaction: Chloroacetyl chloride reacts with L-prolinamide to form an acylation solution.
Dehydration: The acylation solution is dehydrated using trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.
Alkylation Reaction: The dehydrated solution is then reacted with 3-amino-1-adamantanol to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its synthesis.
Reduction: Reduction reactions are also not typical for this compound.
Common Reagents and Conditions:
Acylation: Chloroacetyl chloride and L-prolinamide.
Dehydration: Trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.
Alkylation: 3-amino-1-adamantanol
Major Products: The major product formed from these reactions is this compound itself, with high purity and efficacy .
Scientific Research Applications
Vildagliptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on incretin hormones and pancreatic beta-cell function.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus, both as monotherapy and in combination with other antidiabetic agents
Industry: Employed in the pharmaceutical industry for the production of antidiabetic medications
Mechanism of Action
Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Vildagliptin is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and favorable effects on lipid profiles and adipokine levels .
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI Key |
SYOKIDBDQMKNDQ-HHUWHTLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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